2,2-dimethyl-1-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one
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Overview
Description
2,2-DIMETHYL-1-{3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-PROPANONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,2-DIMETHYL-1-{3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-PROPANONE involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Scientific Research Applications
2,2-DIMETHYL-1-{3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Compared to these compounds, 2,2-DIMETHYL-1-{3-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-PROPANONE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H28N2O2/c1-14-12-15-8-5-6-10-17(15)22(14)18(23)16-9-7-11-21(13-16)19(24)20(2,3)4/h5-6,8,10,14,16H,7,9,11-13H2,1-4H3 |
InChI Key |
IXVJAGASDVZPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)C(=O)C(C)(C)C |
Origin of Product |
United States |
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